An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: A Heterobifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C16-Boc is a sophisticated, heterobifunctional linker molecule meticulously designed for applications in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by its modular design, incorporating four key chemical moieties: a terminal azide (B81097) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG) spacer, a C16 alkyl chain for lipophilicity and membrane anchoring, and a Boc-protected amine. This unique combination of functionalities provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates.
PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, all of which are crucial for the formation of a stable and productive ternary complex leading to protein degradation.[1][2][3]
This technical guide provides a comprehensive overview of the core attributes of Azide-PEG9-amido-C16-Boc, including its physicochemical properties, the functional roles of its constituent parts, and generalized experimental protocols for its application in the synthesis of PROTACs and other advanced drug delivery systems.
Physicochemical Properties
A clear understanding of the physicochemical properties of Azide-PEG9-amido-C16-Boc is essential for its effective use in experimental design and synthesis. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C42H82N4O12 | [4] |
| Molecular Weight | 835.12 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Core Components and Their Functional Roles
The versatility of Azide-PEG9-amido-C16-Boc stems from the distinct functions of its four primary components:
-
Azide Group (-N3): The terminal azide functionality is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] Specifically, the azide group readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole ring. This reaction is widely used for the covalent ligation of molecules in complex biological environments.[6][7]
-
Polyethylene Glycol (PEG) Spacer (-PEG9-): The PEG9 linker consists of nine repeating ethylene (B1197577) glycol units. PEG chains are incorporated into drug delivery systems and PROTACs to enhance aqueous solubility, improve pharmacokinetic properties, and provide a flexible spacer between the conjugated molecules.[2][8] The flexibility of the PEG linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase.[9][10]
-
Amido-C16 Alkyl Chain (-amido-C16-): The C16 alkyl chain provides a significant hydrophobic character to the molecule. This lipophilic tail can serve as a lipid anchor, facilitating the association of the molecule with cell membranes or lipid-based drug delivery systems like lipid nanoparticles. In the context of PROTACs, the alkyl chain can influence cell permeability and the overall physicochemical properties of the final conjugate.[2]
-
Boc-Protected Amine (-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for orthogonal chemical strategies, where the Boc group can be selectively removed under acidic conditions to reveal a primary amine.[11] This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation, providing a strategic handle for the modular assembly of complex molecules.
Experimental Protocols
The following sections provide generalized experimental protocols for the key chemical transformations involving Azide-PEG9-amido-C16-Boc. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.
Deprotection of the Boc Group
To utilize the amine functionality, the Boc protecting group must first be removed.
Materials:
-
Azide-PEG9-amido-C16-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve Azide-PEG9-amido-C16-Boc in DCM (e.g., 10 mL per 100 mg of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine salt can often be used in the next step without further purification.
Amide Bond Formation (Post-Boc Deprotection)
The deprotected primary amine can be coupled with a carboxylic acid-containing molecule (e.g., a ligand for a target protein or E3 ligase) using standard peptide coupling reagents.
Materials:
-
Deprotected Azide-PEG9-amido-C16-amine
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM under a nitrogen atmosphere.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Azide-PEG9-amido-C16-amine (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine), and drying over anhydrous sodium sulfate (B86663).
-
The crude product should be purified by flash column chromatography or preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal azide group of Azide-PEG9-amido-C16-Boc (or its derivatives) can be "clicked" with an alkyne-functionalized molecule.
Materials:
-
Azide-PEG9-amido-C16-Boc (or its derivative)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine - TBTA)
-
Solvent (e.g., a mixture of t-BuOH/H2O, DMF, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the azide-containing linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the copper catalyst. For example, a premix of CuSO4 and a ligand like THPTA (1:2 molar ratio) can be prepared.
-
Add the copper catalyst to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
The product can be purified by appropriate chromatographic techniques.
Mandatory Visualizations
Chemical Structure of Azide-PEG9-amido-C16-Boc
Caption: Molecular components of Azide-PEG9-amido-C16-Boc.
PROTAC Synthesis Workflow
Caption: A generalized workflow for PROTAC synthesis.
Signaling Pathway of PROTAC Action
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. targetmol.cn [targetmol.cn]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
